molecular formula C15H21NO4 B585294 N-Cbz-3-methyl-DL-valine Methyl Ester CAS No. 141971-09-7

N-Cbz-3-methyl-DL-valine Methyl Ester

Cat. No. B585294
CAS RN: 141971-09-7
M. Wt: 279.336
InChI Key: DKFCAJVCJLEMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Cbz-3-methyl-DL-valine Methyl Ester” is a derivative of DL-valine . It is a specialty chemical used for research purposes . The molecular formula is C15H21NO4 and it has a molecular weight of 279.336.


Chemical Reactions Analysis

Cbz-protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C . This nucleophilic deprotection protocol is superior to the standard hydrogenolysis or Lewis acid-mediated deprotection conditions for substrates bearing sensitive functionalities .

Scientific Research Applications

Synthesis of Cyclopeptide Alkaloids

N-Cbz-3-methyl-DL-valine Methyl Ester plays a role in the synthesis of cyclopeptide alkaloids, a class of marine natural product analogs. The cyclodehydration of Cbz-valylthreonine methyl esters with Burgess reagent enables the creation of cis- and trans-oxazoline segments. These segments are critical for cyclooligomerization reactions, leading to the formation of macrocycles like 12-, 18-, 24-membered rings. The stereochemistry of the backbone α-carbons significantly influences the ratio and size of these macrocycles (Wipf et al., 2000).

Synthesis of Tripeptide Domains

N-Cbz-3-methyl-DL-valine Methyl Ester is also involved in synthesizing tripeptide domains of immunosuppressants like sanglifehrins. A noteworthy step in this synthesis is the installation of the (S) absolute configuration in m-hydroxyphenylalanine using asymmetric phase-transfer catalysis. Subsequent processes involve coupling, ester cleavage, and linkage to other peptide components, demonstrating the compound's utility in complex peptide synthesis (White & Suttisintong, 2013).

Radiation Damage Studies

Investigations into the effects of γ-irradiation on compounds like N-methyl-dl-valine reveal insights into radiation-induced damage centers. This is significant for understanding the stability and degradation patterns of various compounds under radiation, which can have implications in fields like material science and radiopharmacy (Bașkan, Aydın, & Osmanoğlu, 2010).

Prodrug Design for Antitumor Agents

The creation of macromolecular prodrugs using compounds like N-Cbz-3-methyl-DL-valine Methyl Ester is a significant application in antitumor therapy. This involves designing drug carriers and linking antitumor drugs to these carriers through specific substrates, improving the specificity and reducing the side effects of chemotherapy (Cavallaro, Pitarresi, Licciardi, & Giammona, 2001).

Mechanism of Action

Target of Action

N-Cbz-3-methyl-DL-valine Methyl Ester primarily targets proteases involved in peptide synthesis. The compound is often used as a protecting group for amines in organic synthesis, particularly in the formation of peptides . By protecting the amine group, it prevents unwanted reactions during the synthesis process.

Mode of Action

The compound interacts with its targets by forming a carbamate linkage with the amine group of the amino acid. This linkage is stable under various conditions, preventing the amine from reacting with other reagents . The protecting group can be removed through hydrogenolysis , which involves the reduction of the carbamate to release the free amine .

Biochemical Pathways

N-Cbz-3-methyl-DL-valine Methyl Ester affects the peptide synthesis pathway . By protecting the amine group, it allows for the selective formation of peptide bonds without interference from other functional groups. This selective protection is crucial for the stepwise synthesis of peptides, ensuring that only the desired bonds are formed .

Pharmacokinetics

absorption, distribution, metabolism, and excretion (ADME) properties would influence its stability and reactivity in a synthetic environment. The compound is designed to be stable under various conditions until the protecting group is intentionally removed .

Result of Action

The molecular effect of N-Cbz-3-methyl-DL-valine Methyl Ester is the protection of the amine group in amino acids or peptides. This protection prevents side reactions and ensures the correct sequence of peptide bonds. At the cellular level, this allows for the efficient synthesis of peptides with high fidelity .

Action Environment

Environmental factors such as pH, temperature, and the presence of catalysts can influence the efficacy and stability of N-Cbz-3-methyl-DL-valine Methyl Ester. The compound is generally stable under neutral to slightly basic conditions but can be deprotected under acidic conditions or in the presence of hydrogenation catalysts . The choice of solvent and reaction conditions can also impact its stability and reactivity.

: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism

properties

IUPAC Name

methyl 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)12(13(17)19-4)16-14(18)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFCAJVCJLEMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.